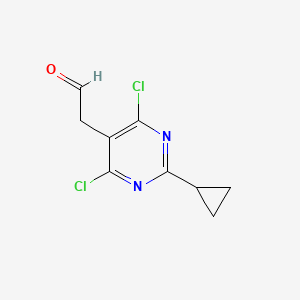

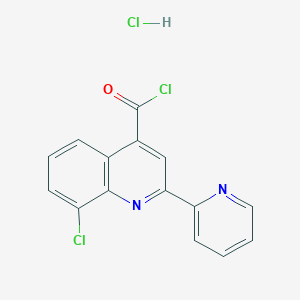

![molecular formula C9H8N2O2 B1396838 Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate CAS No. 1196047-26-3](/img/structure/B1396838.png)

Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate

Übersicht

Beschreibung

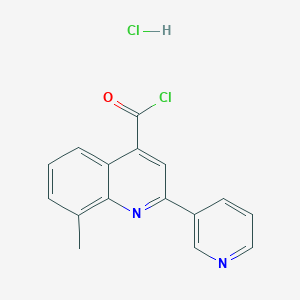

“Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate” is a chemical compound with the formula C9H8N2O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Molecular Structure Analysis

The molecular structure of “Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate” is characterized by a pyrrolopyridine core . The compound has a molecular weight of 176.17 . The SMILES string representation of the molecule isCOC(=O)c1nccc2[nH]ccc12 . Physical And Chemical Properties Analysis

“Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate” is a solid compound . It has an empirical formula of C9H8N2O2 and a molecular weight of 176.17 . The InChI key of the compound isVLFGZDBQUVCFJQ-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

1. Inhibition of Mitotic Kinase Monopolar Spindle 1 (MPS1) in Cancer Therapeutics

- Summary of Application: The protein kinase MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers . Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate based inhibitors of MPS1 have been discovered and optimized .

- Methods of Application: The synthetic strategy involved palladium-mediated Sonagashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine .

- Results or Outcomes: The potent and selective chemical tool stabilizes an inactive conformation of MPS1 with the activation loop ordered in a manner incompatible with ATP and substrate-peptide binding .

2. Inhibition of Fibroblast Growth Factor Receptors (FGFR) in Cancer Therapy

- Summary of Application: Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

3. Reduction of Blood Glucose Levels

- Summary of Application: The compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The results or outcomes obtained were not detailed in the source .

4. Antiviral and Anticholinesterase Activities

- Summary of Application: Pyridine-containing compounds, including Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate, have shown potential for medicinal application as antiviral and anticholinesterase activities .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The results or outcomes obtained were not detailed in the source .

5. Antimalarial and Antimicrobial Activities

- Summary of Application: Pyridine-containing compounds have been synthesized for their potential antimalarial and antimicrobial activities .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The results or outcomes obtained were not detailed in the source .

6. Antidiabetic and Anticancer Activities

- Summary of Application: Pyridine-containing compounds have been synthesized for their potential antidiabetic and anticancer activities .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The results or outcomes obtained were not detailed in the source .

4. Antiviral and Anticholinesterase Activities

- Summary of Application: Pyridine-containing compounds, including Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate, have shown potential for medicinal application as antiviral and anticholinesterase activities .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The results or outcomes obtained were not detailed in the source .

5. Antimalarial and Antimicrobial Activities

- Summary of Application: Pyridine-containing compounds have been synthesized for their potential antimalarial and antimicrobial activities .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The results or outcomes obtained were not detailed in the source .

6. Antidiabetic and Anticancer Activities

- Summary of Application: Pyridine-containing compounds have been synthesized for their potential antidiabetic and anticancer activities .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The results or outcomes obtained were not detailed in the source .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-5-10-4-6-2-3-11-8(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVBUBKEQRJPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CN=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

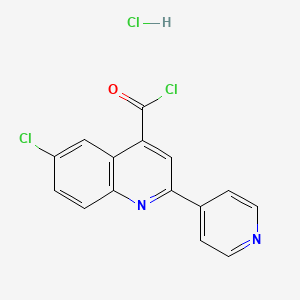

amine hydrochloride](/img/structure/B1396763.png)

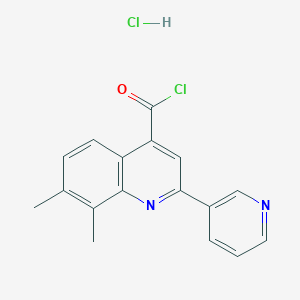

![2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid](/img/structure/B1396767.png)

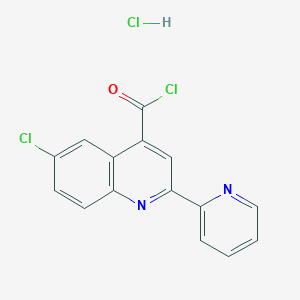

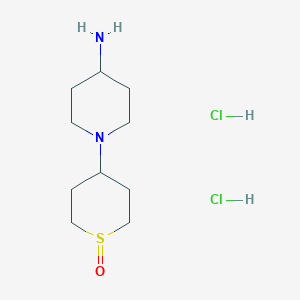

![4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate](/img/structure/B1396771.png)

![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1396776.png)